ML327 -

ML327

Catalog Number: EVT-276310
CAS Number:
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML327 is a small molecule identified through a medicinal chemistry approach as a potential modulator of Epithelial-to-Mesenchymal Transition (EMT) [, ]. EMT is a cellular process involved in various biological phenomena, including embryonic development, wound healing, and cancer progression. In cancer, EMT is associated with increased invasiveness, metastasis, and resistance to therapy. ML327 has shown promise in preclinical studies for its ability to partially reverse EMT and inhibit tumor cell growth and migration.

Synthesis Analysis

The synthesis of ML327 is described in detail in [, ]. The synthetic route involves a multistep process, which starts with readily available starting materials and utilizes standard organic chemistry reactions to arrive at the final compound. The detailed synthetic procedure and characterization data are available in the respective publications.

Molecular Structure Analysis

ML327 consists of three main structural components: a 5-phenylisoxazole-3-carboxamide core, a propyl linker, and a 2-hydroxynicotinamide moiety [, ]. The spatial arrangement and interactions between these components are likely crucial for its biological activity. Computational modeling and structure-activity relationship studies could further elucidate the key structural features responsible for ML327's observed effects.

Chemical Reactions Analysis

For example, ML327 treatment has been linked to: * Global changes in histone modifications: This suggests potential interference with epigenetic regulation of gene expression [].* Modulation of Hepatocyte Nuclear Factor 4α (HNF4α) activity: HNF4α emerged as a significant upstream regulator of genes affected by ML327, suggesting a role for this transcription factor in its mechanism of action [].* Downregulation of cFLIPS: This anti-apoptotic protein contributes to the resistance to apoptosis often observed in cells undergoing EMT. ML327-mediated downregulation of cFLIPS might contribute to its ability to sensitize cancer cells to apoptosis-inducing agents []. * Inhibition of junction protein endocytosis and activation of Src and AKT signaling: These effects contribute to the barrier-protective effects of ML327 in intestinal epithelial cells [].

Applications
  • EMT Inhibition: ML327 has consistently demonstrated the ability to partially reverse EMT in various cancer cell lines [, , , ]. This reversal was associated with decreased invasiveness and increased sensitivity to apoptosis-inducing agents.
  • Tumor Growth Inhibition: Studies using in vitro and in vivo models of colon cancer, neuroblastoma, and Ewing sarcoma have reported that ML327 treatment can inhibit tumor cell proliferation, anchorage-independent growth (a hallmark of cancer cells), and tumor formation [, , ].
  • Sensitization to Therapy: The ability of ML327 to downregulate cFLIPS and reverse the EMT phenotype has shown promise in sensitizing cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis [, ]. This finding suggests that ML327 could potentially enhance the efficacy of existing cancer therapies.
  • Barrier Protection and Restitution: In vitro studies utilizing intestinal epithelial cell models have demonstrated that ML327 can enhance barrier integrity, protect against cytokine-induced barrier disruption, and accelerate epithelial wound healing []. These findings highlight the potential of ML327 as a therapeutic agent for inflammatory bowel diseases (IBDs), where barrier dysfunction plays a critical role in disease pathogenesis.

ECU (E-cadherin-upregulator)

  • Compound Description: ECU is an isoxazole compound known to stimulate E-cadherin expression in poorly differentiated human cancer cells. []
  • Relevance: ECU shares structural similarities with ML327 and both compounds were initially investigated for their ability to increase E-cadherin expression. [] Although both compounds exhibited barrier-protective effects, these were found to be independent of E-cadherin upregulation in the context of intestinal epithelial barriers. []
  • Compound Description: TGF-β is a cytokine that plays a crucial role in the epithelial-to-mesenchymal transition (EMT) process. []
  • Relevance: While not structurally related to ML327, TGF-β is relevant because ML327 was shown to partially reverse TGF-β-induced EMT in an immortalized mouse mammary epithelial cell line. [] This suggests that ML327 might counteract the effects of TGF-β in the context of EMT.

TRAIL (TNF-related apoptosis-inducing ligand)

    • Relevance: Although not a chemical compound like ML327, cFLIPS is directly related to the research as ML327's sensitization of carcinoma cells to TRAIL-induced apoptosis was found to be mediated by the downregulation of cFLIPS. []
    • Relevance: ML327 was found to induce global changes in histone modifications but through a distinct mechanism than HDAC inhibitors. [] This finding suggests that while both ML327 and HDAC inhibitors can influence gene expression by modifying histones, their mechanisms of action differ.

    Properties

    Product Name

    ML327

    IUPAC Name

    N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide

    Molecular Formula

    C19H18N4O4

    Molecular Weight

    366.4 g/mol

    InChI

    InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26)

    InChI Key

    NNNDNXLMQAPQQQ-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O

    Solubility

    Soluble in DMSO

    Synonyms

    ML-327; ML 327; ML327.

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.